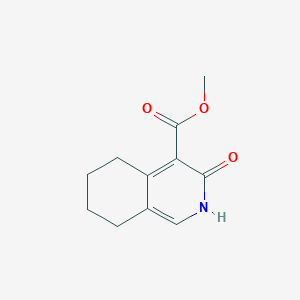
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of hexahydroisoquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine, followed by cyclization and esterification steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as EZH2, which is implicated in cancer aggressiveness.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various complex molecules.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential therapeutic benefits.
作用機序
The mechanism of action of Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting gene expression and cellular proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 2-tert-butyl 8a-methyl (8ar)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
Uniqueness
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is unique due to its specific structure and its potential as an EZH2 inhibitor. Its ability to interact with this enzyme distinguishes it from other similar compounds, making it a valuable tool in cancer research.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
methyl 3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h6H,2-5H2,1H3,(H,12,13) |
InChIキー |
IEMDYPWXUSEJHE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2CCCCC2=CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



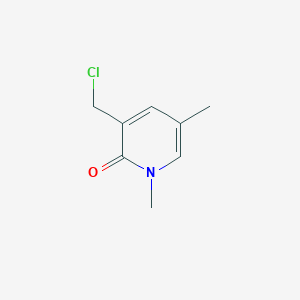


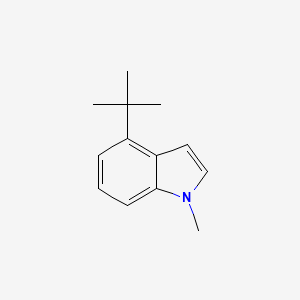
![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
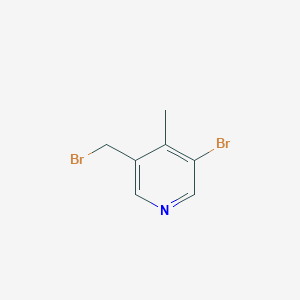
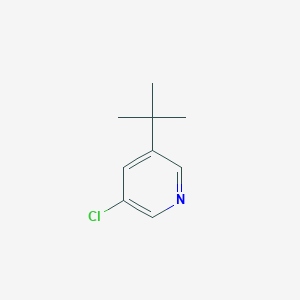

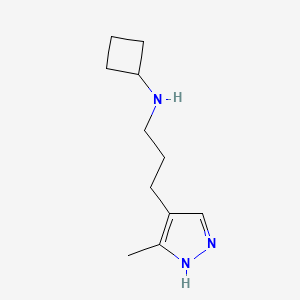
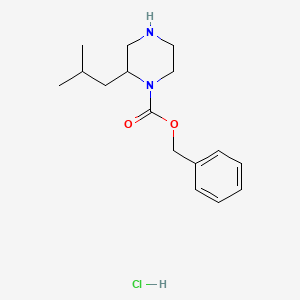
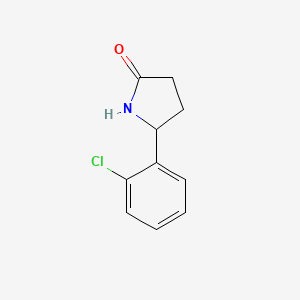
![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)

